molecular formula C8H8ClN3 B14853261 6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile

6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile

Cat. No.: B14853261
M. Wt: 181.62 g/mol
InChI Key: OQPFFIADWMCDQB-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an aminoethyl group, a chlorine atom, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 4-chloropyridine.

    Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide.

    Aminoethyl Substitution: The aminoethyl group is introduced via a nucleophilic substitution reaction using ethylenediamine.

The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a ligand in the study of enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Aminoethyl)pyridine-2-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    4-Chloro-2-cyanopyridine: Lacks the aminoethyl group, which may reduce its potential for hydrogen bonding and interaction with biological targets.

    2-Amino-4-chloropyridine: Lacks the nitrile group, which may affect its ability to participate in coordination chemistry.

Uniqueness

6-(2-Aminoethyl)-4-chloropyridine-2-carbonitrile is unique due to the presence of all three functional groups (aminoethyl, chlorine, and nitrile), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-(2-aminoethyl)-4-chloropyridine-2-carbonitrile

InChI

InChI=1S/C8H8ClN3/c9-6-3-7(1-2-10)12-8(4-6)5-11/h3-4H,1-2,10H2

InChI Key

OQPFFIADWMCDQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C#N)Cl

Origin of Product

United States

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